![molecular formula C14H10F2O B1608040 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone CAS No. 465514-59-4](/img/structure/B1608040.png)
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone
Overview
Description
“1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone” is a chemical compound. Its molecular formula is C14H10F2O and its molecular weight is 236.23 g/mol . It is structurally similar to other compounds such as “2,6-Difluorophenol” and “2,6-Difluorophenylboronic acid” which are used in various chemical reactions .
Scientific Research Applications
Synthesis and Bioactivity
- Synthesis of Estrogen Receptor Modulators : Research has explored the synthesis of diaryl and triaryl hydrazone derivatives of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone for potential application as estrogen receptor modulators. These compounds have been evaluated for their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities, showing significant bioactivity in various assays (Pandey, Pal, Dwivedi, & Hajela, 2002).
Chemical Synthesis and Material Science
- Electrophilic Trifluoromethylthiolation : Another study utilized a related compound, 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, demonstrating its utility in electrophilic trifluoromethylthiolation reactions. This work highlighted the compound's role as both a building block and a reagent, facilitating the synthesis of β-lactam triflones under catalyst-free conditions (Huang et al., 2016).
Environmental Applications
- Microwave-Assisted Fluorination : A technique for the microwave-assisted fluorination of 1-arylethanones, including 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone, has been developed to improve the efficiency and selectivity of fluorination reactions. This method reduces reaction time and reagent consumption, offering a more environmentally friendly approach to synthesizing fluorinated organic compounds (Thvedt et al., 2009).
Chiral Synthesis and Catalysis
- Asymmetric Conversion for Chiral Alcohol Production : Candida parapsilosis SYB-1 has been used to catalyze the asymmetric conversion of 1-phenyl-1,2-ethanediol derivatives, demonstrating the potential of biocatalysts in producing optically active alcohols from racemates with high yields and enantiomeric excesses (Nie Yao, 2003).
Analytical Chemistry
- Development of Fluorescent Probes : Research on the development of BODIPY-based fluorescent probes for H2S detection utilized derivatives of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone. These probes exhibit high selectivity and sensitivity towards H2S, indicating their potential application in biological systems for studying sulfhydryl-specific reactions (Fang et al., 2019).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABBJYCFWHNYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383252 | |
Record name | 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone | |
CAS RN |
465514-59-4 | |
Record name | 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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